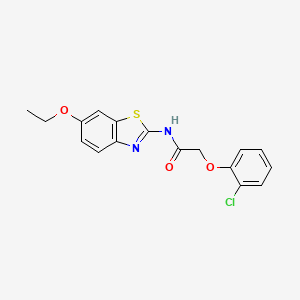

2-(2-chlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Description

2-(2-chlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name |

2-(2-chlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-2-22-11-7-8-13-15(9-11)24-17(19-13)20-16(21)10-23-14-6-4-3-5-12(14)18/h3-9H,2,10H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIKWZHFYMLMSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of the benzothiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic or basic conditions.

Introduction of the ethoxy group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

Formation of the acetamide linkage: This step involves the reaction of the benzothiazole derivative with 2-chlorophenoxyacetic acid or its derivatives under amide coupling conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the phenoxy group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted phenoxy derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored as a potential pharmaceutical agent due to its structural similarity to known bioactive molecules. Its incorporation of a benzothiazole moiety suggests possible interactions with biological targets such as enzymes and receptors.

Case Study: Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to 2-(2-chlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide showed significant cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound for drug development in oncology.

Agricultural Chemistry

The compound's chlorophenoxy group is reminiscent of herbicides used in agriculture. Research has been conducted into its efficacy as a plant growth regulator or herbicide.

Case Study: Herbicidal Activity

A study evaluated the herbicidal properties of related compounds, showing that they effectively inhibited the growth of certain weeds while being safe for crops. This suggests that this compound could be developed into a selective herbicide.

Data Table: Summary of Applications

| Application Area | Description | Case Study Reference |

|---|---|---|

| Pharmaceutical Development | Potential anticancer agent with enzyme interaction capabilities | Cytotoxicity studies on cancer cells |

| Agricultural Chemistry | Possible use as a herbicide or plant growth regulator | Herbicidal activity studies |

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, they may inhibit enzymes involved in cell division or signal transduction, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

2-(2-chlorophenoxy)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the ethoxy group, which may affect its biological activity and solubility.

2-(2-chlorophenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions with biological targets.

Uniqueness

The presence of the ethoxy group in 2-(2-chlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide may confer unique properties such as increased lipophilicity, altered metabolic stability, and enhanced biological activity compared to similar compounds.

Biological Activity

2-(2-chlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which have been studied for various pharmacological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

- Molecular Formula : C11H11ClN2O2S

- Molecular Weight : 270.74 g/mol

- CAS Number : 3268-74-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds containing amide bonds are known to play crucial roles in pharmaceutical applications, often acting as enzyme inhibitors or modulators of biochemical pathways.

1. Anti-cancer Activity

Research indicates that benzothiazole derivatives exhibit significant anti-cancer properties. For instance, studies have shown that similar compounds can inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) secretion in EAT cells, leading to reduced blood vessel formation . This suggests that this compound may possess similar antiangiogenic effects.

2. Anti-inflammatory Effects

Benzothiazole derivatives have also been reported to exhibit anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation. The specific anti-inflammatory effects of this compound require further investigation but align with the established activities of related compounds.

3. Antimicrobial Properties

Compounds within this class have demonstrated antimicrobial activity against various pathogens. The interaction with bacterial membranes or inhibition of essential bacterial enzymes could be a potential mechanism for the antimicrobial action of this compound.

Research Findings and Case Studies

Several studies have explored the biological activities of benzothiazole derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-chlorophenoxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized benzothiazole precursors. A common approach includes:

Nucleophilic substitution : Reacting 6-ethoxy-1,3-benzothiazol-2-amine with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) to form the acetamide backbone .

Phenoxy linkage : Coupling the intermediate with 2-chlorophenoxyacetic acid derivatives via esterification or amidation, often using coupling agents like DCC (dicyclohexylcarbodiimide) .

- Key Conditions : Temperature control (0–70°C), anhydrous solvents, and monitoring via TLC .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., gauche conformation of substituents) .

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.01–7.73 ppm) and confirm substituent positions .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 469.94) .

Q. What analytical techniques ensure purity during synthesis?

- Methodological Answer :

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

- HPLC : Quantifies purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .

- Recrystallization : Ethanol or acetonitrile recrystallization removes impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide bond formation .

- Catalyst screening : Lewis acids (e.g., CuI) accelerate coupling reactions .

- Temperature gradients : Stepwise heating (e.g., 70°C for condensation, RT for quenching) minimizes side reactions .

- Case Study : A 91% yield was achieved using K₂CO₃ in DMF at 0°C for chloroacetyl chloride addition .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) by analyzing spectra at 25°C vs. 40°C .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing benzothiazole and phenoxy protons) .

- Crystallographic validation : Cross-references NMR assignments with X-ray bond lengths and angles .

Q. What computational methods predict the compound’s biological interactions?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulates binding to targets like cyclooxygenase-2 (COX-2) using PDB ID 5KIR .

- DFT calculations (Gaussian 09) : Optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites .

- MD simulations (GROMACS) : Assesses stability in lipid bilayers for membrane permeability studies .

Q. How is the compound’s enzyme inhibition potential evaluated?

- Methodological Answer :

- In vitro assays :

- Kinetic studies : Measures IC₅₀ against serine proteases (e.g., trypsin) using fluorogenic substrates .

- SPR (Surface Plasmon Resonance) : Quantifies binding affinity (KD) to immobilized targets .

- Cell-based assays : Tests antiproliferative activity in cancer lines (e.g., MCF-7) via MTT assay .

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

- Methodological Answer :

- Substituent variation : Modifies the phenoxy (e.g., 2-Cl → 4-F) or benzothiazole (e.g., ethoxy → methoxy) groups .

- Pharmacophore mapping : Identifies critical moieties (e.g., acetamide linkage) using Schrödinger’s Phase .

- Data analysis : Correlates logP (from HPLC) with cytotoxicity to optimize lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.